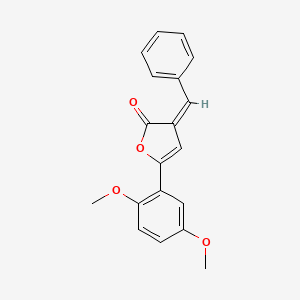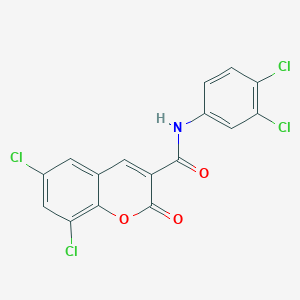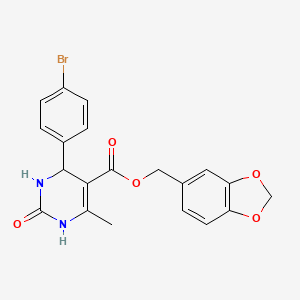![molecular formula C20H23N3O4S B5248538 N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5248538.png)
N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the hydrazinecarbonyl intermediate. This intermediate is then reacted with cyclopentanone to form the cyclopentylidenehydrazinecarbonyl derivative. The final step involves the reaction of this derivative with 4-methoxyphenylbenzenesulfonamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
N-[(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by binding to the active site, thereby preventing the bacteria from synthesizing essential proteins. The compound’s sulfonamide group plays a crucial role in this inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
N-[(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE is unique due to its complex structure, which may confer enhanced specificity and potency in its applications. Its cyclopentylidenehydrazinecarbonyl moiety distinguishes it from simpler sulfonamides, potentially offering unique interactions with molecular targets.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(cyclopentylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-27-18-13-11-17(12-14-18)23(28(25,26)19-9-3-2-4-10-19)15-20(24)22-21-16-7-5-6-8-16/h2-4,9-14H,5-8,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUORXOHZPNDAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=C2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B5248456.png)
![N,N'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzamide)](/img/structure/B5248461.png)
![4-[4-(2-chloro-5-methylphenoxy)butyl]morpholine](/img/structure/B5248468.png)
![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine;hydrochloride](/img/structure/B5248478.png)
![5-(4-ethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5248482.png)

![6-(6-Nitro-1,3-benzodioxol-5-YL)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5248497.png)
![N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B5248501.png)


![3-chloro-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5248523.png)


![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5248547.png)
